molecular formula C5H6N6S B2937407 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1007468-56-5

4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2937407
CAS No.: 1007468-56-5
M. Wt: 182.21
InChI Key: VVVYGZKROLEMCH-UHFFFAOYSA-N
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Description

4-Amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS 1007468-56-5) is a high-value heterocyclic compound featuring a hybrid structure of 1,2,4-triazole and pyrazole rings, designed for advanced chemical and pharmaceutical research. This molecule is a key intermediate in the development of novel bioactive compounds, with demonstrated potential in antimicrobial, analgesic, and anti-inflammatory applications. The compound's mechanism of action is attributed to the 1,2,4-triazole-3-thiol moiety, which is known to contribute to significant biological activity by acting as a hydrogen sulfide (H2S) donor, potentially leading to improved safety profiles in therapeutic candidates . Researchers utilize this scaffold to create new derivatives targeting cyclooxygenase-2 (COX-2) inhibition for developing anti-inflammatory agents with reduced gastrointestinal ulcerogenicity . Furthermore, structural analogs of this compound have shown potent and broad-spectrum antimicrobial activity against clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains such as C. albicans and S. cerevisiae . In medicinal chemistry programs, this compound serves as a versatile precursor for synthesizing pyrazole-containing derivatives of 1,2,4-triazole-3-thiol, which have shown promising analgesic activity in validated in vivo pain models, including the acetic acid-induced writhing test and the formalin-induced inflammation model . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S/c6-11-4(9-10-5(11)12)3-1-2-7-8-3/h1-2H,6H2,(H,7,8)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVYGZKROLEMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiourea under acidic or basic conditions. The reaction is often carried out in ethanol or other suitable solvents with the addition of catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to ensure high purity and yield while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further functionalized to enhance their biological activity or chemical properties .

Scientific Research Applications

4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of multiple nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

The biological, chemical, and physical properties of 1,2,4-triazole derivatives are heavily influenced by substituents at the 5-position of the triazole ring. Below is a detailed comparison of the target compound with its structural analogues:

Substituent-Driven Functional Diversity

Substituent at Position 5 Key Applications & Findings References
1H-Pyrazol-5-yl (Target Compound) Synthesis of Schiff base ligands (e.g., for metal coordination); high yields (73–81%) .
4-Pyridinyl Enhanced antioxidant activity (DPPH• and ABTS•+ assays) due to electron-donating groups ; neuroprotective agents targeting α-synuclein aggregation .
Phenyl Moderate antioxidant activity; effective mixed-type corrosion inhibitor in acidic media .
4-Nitrophenyl Precursor for photostabilizers and Schiff bases; used in polymer film stabilization .
4-Methyl-2-phenylthiazol-5-yl Anti-Candida activity; synthesized via condensation with heteroaromatic aldehydes .
1,4-Benzodioxan-2-yl Acylation/cyclization reactions to form triazolothiadiazoles; alkylation for derivatives .
4-tert-Butylphenyl Biologically active ylidene derivatives; structural confirmation via NMR and mass spectrometry .
Trifluoromethyl Anti-microbial epoxy coatings; synergistic corrosion inhibition with Ni(II) complexes .

Key Research Findings

Antioxidant Activity
  • AT and AP exhibited mixed-type corrosion inhibition in hydrochloric acid, with adsorption on mild steel surfaces following Langmuir isotherm models .
Photostabilization
  • Bis-triazole derivatives with pyridinyl substituents (e.g., bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)) significantly reduced photodegradation in polystyrene films, outperforming phenyl-substituted analogues .

Data Tables

Table 1: Substituent Effects on Antioxidant Activity

Compound DPPH• Scavenging (%) ABTS•+ Scavenging (%) Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) 62.3 ± 1.2 58.9 ± 0.8
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) 78.5 ± 1.5 74.2 ± 1.1

Table 2: Corrosion Inhibition Efficiency (1 M HCl)

Compound Inhibition Efficiency (%) Adsorption Mechanism Reference
AT 84.7 Mixed-type (Langmuir)
AP 89.2 Mixed-type (Langmuir)

Biological Activity

4-Amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their pharmacological potential. The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent thiolation. Characterization methods such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial properties. A study reported that various S-substituted derivatives showed activity against common pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL, indicating substantial efficacy against these strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, compounds derived from this scaffold were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells, with some compounds showing enhanced activity against melanoma cells compared to others .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Variations in substituents on the sulfur atom and other positions on the triazole ring have been shown to influence antimicrobial and anticancer activities. For example, modifications leading to increased lipophilicity or specific electronic properties can enhance interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, it was observed that those with specific S-substituents displayed superior antimicrobial activity compared to unsubstituted analogs. The study highlighted that the presence of electron-withdrawing groups significantly improved the efficacy against bacterial strains .

Case Study 2: Anticancer Potential

Another investigation focused on a series of hydrazone derivatives synthesized from this compound. These compounds were subjected to cytotoxicity assays against multiple cancer cell lines. Notably, one derivative demonstrated a remarkable ability to inhibit cell migration in metastatic models while maintaining selectivity towards cancer cells .

Data Tables

Compound MIC (μg/mL) Target Pathogen IC50 (μM) Cancer Cell Line
Compound A31.25E. coli10IGR39
Compound B62.5Staphylococcus aureus15MDA-MB-231
Compound C62.5Pseudomonas aeruginosa12Panc-1

Q & A

Basic: What are the standard synthetic routes for 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound is typically synthesized via cyclization reactions. A common approach involves:

  • Step 1: Condensation of hydrazine derivatives with carbonyl-containing precursors (e.g., thiosemicarbazides) under basic conditions .
  • Step 2: Microwave-assisted synthesis to improve reaction efficiency. For example, alkylation of the thiol group using (3-bromopropyl)benzene in isopropanol with NaOH yields S-alkyl derivatives .
  • Optimization: Adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (reflux at 80–100°C), and stoichiometric ratios (e.g., 1:2 metal:ligand for complexes) enhances crystallinity and purity. Elemental analysis and HPLC can validate purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • FTIR: Identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) and confirms thiol coordination to metals via S-M bond shifts .
  • UV-Vis: Detects electronic transitions (e.g., ligand-to-metal charge transfer in Cu(II) complexes at 600–700 nm) .
  • ¹H/¹³C NMR: Resolves substituent effects on the pyrazole and triazole rings (e.g., aromatic proton splitting patterns) .
  • Elemental Analysis: Validates stoichiometry (C, H, N, S percentages) .

Advanced: How do coordination modes with transition metals influence the physicochemical properties of complexes derived from this ligand?

Methodological Answer:
The ligand binds metals (e.g., Cu(II), Ni(II)) via the thiol-S and amino-N atoms, forming 5-membered chelate rings . Key impacts include:

  • Geometry: Cu(II) complexes adopt square planar geometries (confirmed by magnetic moments ~1.7–2.2 BM), while Zn(II) and Cd(II) favor tetrahedral structures .
  • Redox Activity: Cu(II) complexes exhibit reversible redox peaks in cyclic voltammetry, useful for catalytic applications .
  • Stability: Thermoanalytical (TGA) data show decomposition thresholds above 250°C, indicating high thermal stability .

Advanced: What methodologies are recommended for evaluating the antiradical activity of derivatives, and how do structural modifications impact efficacy?

Methodological Answer:

  • DPPH Assay: Measure scavenging activity at 517 nm. Example protocol:
    • Incubate derivatives (1 × 10⁻³–10⁻⁴ M) with DPPH in ethanol for 30 min .
  • Structure-Activity Insights:
    • 2-Hydroxybenzylidene substituents increase activity (88.89% scavenging at 10⁻³ M) due to radical stabilization via H-bonding .
    • 4-Fluorobenzylidene groups reduce activity (53.78% at 10⁻⁴ M), likely due to electron-withdrawing effects .
  • Dose-Dependent Analysis: Plot % inhibition vs. concentration to identify non-linear trends .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Methodological Answer:
Contradictions (e.g., variable antifungal efficacy) may arise from:

  • Experimental Variability: Standardize assay conditions (e.g., microbial strain, incubation time) .
  • Computational Modeling: Use DFT or molecular docking to predict binding affinities to target enzymes (e.g., cytochrome P450) and validate with in vitro data .
  • Meta-Analysis: Compare IC₅₀ values across studies, accounting for substituent electronic effects (e.g., electron-donating vs. withdrawing groups) .

Advanced: What are the best practices for designing derivatives to enhance electrochemical sensing capabilities?

Methodological Answer:

  • Functionalization: Introduce redox-active groups (e.g., -SH, -NH₂) to improve electron transfer. Example: Silsesquioxane hybrids enhance nitrite detection via Cu-hexacyanoferrate(III) mediators .
  • Nanocomposite Integration: Embed derivatives in AuNP/polymer matrices (e.g., poly-L-methionine) to amplify signal sensitivity (detection limits ~1 pM for Hg²⁺) .
  • Electrode Optimization: Use pencil graphite electrodes (PGEs) modified with drop-cast films for reproducible cyclic voltammetry .

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